4-Ethynyl-6-methylpyrimidin-2-amine
Description
4-Ethynyl-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring an ethynyl group (-C≡CH) at position 4 and a methyl group (-CH₃) at position 5. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 6. The ethynyl group introduces linear geometry and sp-hybridized carbon atoms, enhancing π-conjugation and enabling click chemistry applications.
Properties
CAS No. |
103011-51-4 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-ethynyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10) |
InChI Key |
INIUVFVMRGEURW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C#C |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C#C |
Synonyms |
2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 4 and 6, influencing electronic properties, solubility, and intermolecular interactions.
Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Crystallographic and Physical Properties
- 4-Methyl-6-phenylpyrimidin-2-amine : Exhibits two distinct conformers in the asymmetric unit, with dihedral angles between phenyl and pyrimidine rings ranging from 29.41° to 46.32° . The phenyl group stabilizes crystal packing via van der Waals interactions.
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The piperidinyl group introduces intramolecular hydrogen bonds (N–H⋯N), influencing lattice stability .
The ethynyl group’s linearity in this compound may reduce steric hindrance, promoting planar arrangements and altered melting points compared to bulkier analogs.
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